Florbetaben F-18
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Overview
Description
Florbetaben F-18 is a radiopharmaceutical diagnostic agent used in Positron Emission Tomography (PET) imaging of the brain. It is specifically designed to estimate the density of β-amyloid neuritic plaques in adult patients with cognitive impairment, aiding in the diagnosis of Alzheimer’s disease and other causes of cognitive decline . This compound is a fluorine-18 labeled stilbene derivative, which binds to β-amyloid plaques in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Florbetaben F-18 involves the radiofluorination of a precursor compound. The process begins with the azeotropic drying of aqueous [18F]fluoride with a potassium carbonate/potassium kryptofix complex. This is followed by the radiofluorination of the Boc-protected precursor in dimethyl sulfoxide at 130°C for 5 minutes. The resulting intermediate is then deprotected with hydrochloric acid at 90°C for 3 minutes .
Industrial Production Methods
Industrial production of this compound typically employs automated radiosynthesizers optimized for producing large batches of PET tracers. Microfluidic radiosynthesizers have also been developed to produce smaller quantities economically, suitable for preclinical and clinical applications .
Chemical Reactions Analysis
Types of Reactions
Florbetaben F-18 undergoes several key reactions during its synthesis:
Radiofluorination: Introduction of the fluorine-18 isotope into the precursor compound.
Deprotection: Removal of protecting groups to yield the final product
Common Reagents and Conditions
Potassium carbonate/potassium kryptofix complex: Used for azeotropic drying of [18F]fluoride.
Dimethyl sulfoxide (DMSO): Solvent for the radiofluorination reaction.
Hydrochloric acid (HCl): Used for deprotection of the intermediate
Major Products
The major product of these reactions is this compound, a fluorine-18 labeled stilbene derivative used for PET imaging .
Scientific Research Applications
Florbetaben F-18 is primarily used in the field of medical imaging to detect β-amyloid plaques in the brain, which are indicative of Alzheimer’s disease. This compound has been instrumental in advancing our understanding of Alzheimer’s disease pathology and aiding in the early diagnosis and monitoring of the disease . Additionally, it has applications in research studies investigating the progression of cognitive impairment and the effectiveness of therapeutic interventions .
Mechanism of Action
Florbetaben F-18 binds to β-amyloid plaques in the brain. The fluorine-18 isotope produces a positron signal that is detected by a PET scanner, allowing for the visualization of amyloid plaque density. This binding is highly selective for β-amyloid over other proteins, making it a valuable tool for diagnosing Alzheimer’s disease .
Comparison with Similar Compounds
Florbetaben F-18 is similar to other fluorine-18 labeled PET tracers used for amyloid imaging, such as Florbetapir F-18 and Flutemetamol F-18. These compounds also bind to β-amyloid plaques and are used in the diagnosis of Alzheimer’s disease. this compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain clinical and research settings .
List of Similar Compounds
Florbetapir F-18: Another fluorine-18 labeled PET tracer for amyloid imaging.
Flutemetamol F-18: A fluorine-18 labeled compound used for similar diagnostic purposes
This compound’s unique properties and applications make it a valuable tool in the diagnosis and study of Alzheimer’s disease and other cognitive impairments.
Properties
Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. | |
CAS No. |
902143-01-5 |
Molecular Formula |
C21H26FNO3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |
InChI Key |
NCWZOASIUQVOFA-FWZJPQCDSA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |
SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |
902143-01-5 | |
Synonyms |
18F-BAY94-9172 18F-florbetaben 4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene BAY 94-9172 BAY94 9172 BAY94-9172 florbetaben |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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